molecular formula C21H17ClN4O2S B2917224 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-41-2

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2917224
CAS No.: 941897-41-2
M. Wt: 424.9
InChI Key: UAGMSQXSLNXNAY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core. Key structural attributes include:

  • Substituents: A 2-methyl group at position 2 of the thiazole ring. A phenyl group at position 7 of the pyridazinone ring. A 2-chlorobenzyl group attached to the acetamide nitrogen.
  • Molecular formula: Likely analogous to CAS 941880-89-3 (C₁₈H₁₃ClN₄O₂S₂) but with a phenyl group replacing the thiophene moiety at position 7 .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-13-24-19-20(29-13)18(14-7-3-2-4-8-14)25-26(21(19)28)12-17(27)23-11-15-9-5-6-10-16(15)22/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGMSQXSLNXNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step involves the substitution reaction to attach the phenyl group to the thiazolopyridazine core.

    Attachment of the 2-chlorobenzyl group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[4,5-d]pyridazinone Derivatives

N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 941880-89-3)
  • Structural differences :
    • Position 7 substituent: Thiophen-2-yl instead of phenyl.
    • Acetamide N-substituent: 4-chlorophenyl vs. 2-chlorobenzyl.
  • Molecular properties :
    • Formula: C₁₈H₁₃ClN₄O₂S₂; Molecular weight: 416.9 g/mol.
    • LogP (estimated): ~3.2 (higher hydrophobicity due to thiophene).
  • Implications :
    • Thiophene may enhance π-π stacking interactions in biological targets compared to phenyl .
N-(tert-Butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 1203015-80-8)
  • Structural differences :
    • Position 2 substituent: Piperidin-1-yl replaces methyl.
    • Acetamide N-substituent: tert-butyl vs. 2-chlorobenzyl.
  • Molecular properties :
    • Formula: C₂₂H₂₇N₅O₂S; Molecular weight: 425.5 g/mol.
    • Solubility: Likely reduced due to bulky tert-butyl group.
  • Implications :
    • Piperidinyl substitution may improve binding to targets requiring hydrogen-bond acceptors .
N-(5-Chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251676-68-2)
  • Core variation: Isothiazolo[4,5-d]pyrimidinone replaces thiazolo[4,5-d]pyridazinone.
  • Substituents : Pyridin-4-yl at position 3 and 5-chloro-2-methylphenyl on acetamide.
  • Molecular properties :
    • Formula: C₁₉H₁₄ClN₅O₂S; Molecular weight: 411.9 g/mol.

Coumarin-Based Acetamide Derivatives

N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
  • Core structure: Coumarin (chromen-2-one) linked to oxazepinone.
  • Activity : Demonstrated superior antioxidant activity compared to ascorbic acid (IC₅₀ ~25 μM) .
  • Comparison: The thiazolo-pyridazinone core may offer greater metabolic stability than coumarin derivatives.
N-(2-Ethyl-2-methyl-4-oxothiazolidin-3-yl)-2-(coumarin-4-yloxy)acetamide
  • Core structure: Thiazolidinone instead of thiazolo-pyridazinone.
  • Synthesis : Produced via cyclization with thioglycolic acid (45% yield) .

Pyrimido[4,5-d][1,3]oxazin Derivatives

N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c)
  • Structural features : Pyrimido[4,5-d][1,3]oxazin core with methoxy and methylpiperazinyl substituents.
  • Analytical data : HPLC purity 99.34%, retention time 9.37 min .
  • Comparison :
    • The absence of a sulfur atom in the core may reduce interactions with metal-dependent enzymes.

Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that belongs to the thiazolo-pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the thiazolo and pyridazine moieties, contribute to its diverse pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H17ClN4OS\text{C}_{19}\text{H}_{17}\text{ClN}_4\text{OS}

This structure includes a chlorobenzyl group attached to a thiazolo-pyridazine core, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The following sections summarize the key findings regarding its anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds within the thiazolo-pyridazine family. For instance:

  • In Vitro Studies :
    • The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells. The IC50 values for these cell lines indicate robust activity, with values as low as 10.39 µM reported for certain derivatives .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of various cellular signaling pathways. Specifically, compounds that enhance ROS production can lead to increased oxidative stress in tumor cells, ultimately resulting in cell death .
  • Case Studies :
    • A comparative study highlighted that N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin) derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has been evaluated for antimicrobial efficacy:

  • Broad-Spectrum Activity :
    • The compound has demonstrated notable antimicrobial activity against various bacterial strains and fungi, suggesting its potential application in treating infections .
  • Mechanism of Action :
    • The antimicrobial action is hypothesized to result from the disruption of bacterial cell membranes and interference with nucleic acid synthesis, although specific pathways remain under investigation .

Data Tables

Compound Name Structural Features Biological Activity
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenyltiazolo[4,5-d]pyridazin)Thiazole-pyridazine coreAnticancer (IC50: 10.39 µM)
N-(3-methoxyphenyl)-2-(thiazolo[4,5-d]pyrimidin)Methoxy-substituted phenylAntiviral
N-(3-amino-pyrrolidin-l-yl)-N-(3,4-dimethoxyphenyl)thiazoloDifferent nitrogenous baseAnticancer

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : Synthesis optimization should prioritize yield, purity, and scalability. For thiazolo[4,5-d]pyridazinone derivatives, multistep reactions involving substitution, reduction, and condensation are common. For example:
  • Substitution : Use alkaline conditions for nucleophilic aromatic substitution (e.g., 2-pyridinemethanol with nitrobenzene derivatives) to introduce functional groups .
  • Reduction : Iron powder in acidic conditions effectively reduces nitro groups to amines without over-reduction .
  • Condensation : Condensing agents like DCC or EDC can facilitate amide bond formation between intermediates and cyanoacetic acid derivatives .
    Monitor reaction progress via TLC or HPLC, and purify intermediates using recrystallization or column chromatography.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm for benzylic CH2_2; thiazolo-pyridazinone carbonyls at δ 160–170 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • IR : Peaks at ~1700 cm1^{-1} for acetamide C=O and ~1650 cm1^{-1} for thiazolo-pyridazinone rings .

Q. What solvents and conditions are critical for stabilizing this compound during storage?

  • Methodological Answer :
  • Solvents : Store in anhydrous DMSO or DMF under inert gas (N2_2/Ar) to prevent hydrolysis of the acetamide or thiazolo-pyridazinone moieties .
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Light Sensitivity : Protect from UV exposure using amber vials, as aromatic/heterocyclic systems may degrade .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with tools like ORTEP-3 can elucidate:
  • Bond angles/lengths : Confirm planarity of the thiazolo-pyridazinone core and dihedral angles of the chlorobenzyl group .
  • Intermolecular interactions : Identify hydrogen bonds (e.g., N–H···O=C) or π-π stacking between aromatic rings, which influence solubility and stability .
  • Example : In related acetamide derivatives, SC-XRD revealed a twisted conformation between the pyridazinone and benzyl groups, affecting bioactivity .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Comparative analogs : Synthesize derivatives with modifications (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate electronic vs. steric effects .
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate structural features (e.g., methyl group at position 2) with inhibitory potency .

Q. How can stability studies under physiological conditions inform formulation design?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS. Acetamide bonds may hydrolyze in acidic conditions, requiring enteric coatings .
  • Plasma stability : Use human plasma at 37°C to assess esterase-mediated degradation; half-life <1 hour necessitates prodrug strategies .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (>200°C suggests suitability for solid formulations) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled) to measure IC50_{50} against target enzymes like cyclooxygenase-2 or phosphodiesterases .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} values <10 µM indicating therapeutic potential .
  • DNA interaction : UV-vis titration or ethidium bromide displacement to assess intercalation or groove-binding .

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